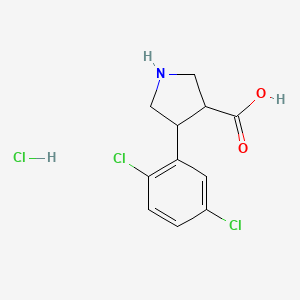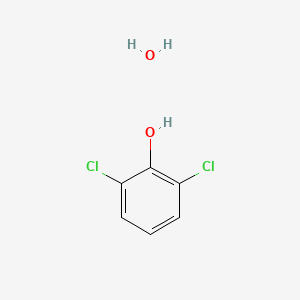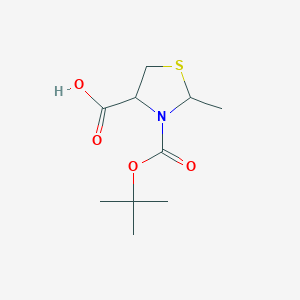![molecular formula C7H5N3O B12106226 Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)
Pyrido[2,3-b]pyrazin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 7-Hidroxipirido[2,3-b]pirazina es un compuesto heterocíclico que contiene nitrógeno y ha despertado un gran interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un anillo de piridina fusionado con un anillo de pirazina, con un grupo hidroxilo unido en la posición 7. La presencia de átomos de nitrógeno en el sistema anular confiere propiedades electrónicas únicas al compuesto, convirtiéndolo en un andamiaje valioso para el desarrollo de nuevos materiales y productos farmacéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 7-Hidroxipirido[2,3-b]pirazina generalmente implica reacciones multicomponente que permiten la construcción eficiente del núcleo heterocíclico. Un método común implica la condensación de 2-aminopiridina con una dicetona adecuada, seguida de pasos de ciclización y oxidación. Las condiciones de reacción a menudo incluyen el uso de catalizadores ácidos o básicos, temperaturas elevadas y disolventes específicos para facilitar la formación del producto deseado .
Métodos de producción industrial
Si bien los métodos de producción industrial detallados para la 7-Hidroxipirido[2,3-b]pirazina no están ampliamente documentados, los principios de la síntesis a gran escala generalmente implican optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad para garantizar la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
La 7-Hidroxipirido[2,3-b]pirazina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar un derivado cetona o aldehído.
Reducción: Los átomos de nitrógeno en el sistema anular pueden participar en reacciones de reducción, lo que lleva a la formación de derivados de amina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios electrófilos o nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas, disolventes específicos y, a veces, el uso de catalizadores para mejorar las velocidades de reacción y la selectividad.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir derivados de cetona o aldehído, mientras que las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, mejorando la versatilidad del compuesto para futuras aplicaciones .
Aplicaciones Científicas De Investigación
La 7-Hidroxipirido[2,3-b]pirazina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo por el cual la 7-Hidroxipirido[2,3-b]pirazina ejerce sus efectos está estrechamente relacionado con su capacidad para interactuar con objetivos moleculares específicos. En los sistemas biológicos, el compuesto puede unirse a ácidos nucleicos, proteínas y enzimas, modulando su actividad y provocando diversas respuestas biológicas. Las vías exactas involucradas dependen de la aplicación específica y la naturaleza de las interacciones entre el compuesto y sus objetivos .
Comparación Con Compuestos Similares
La 7-Hidroxipirido[2,3-b]pirazina se puede comparar con otros heterociclos que contienen nitrógeno, como:
Pirrolopirazina: Este compuesto también contiene un anillo de pirazina, pero está fusionado con un anillo de pirrol en lugar de un anillo de piridina.
Quinoxalina: Otro compuesto relacionado, la quinoxalina, presenta un anillo de benceno fusionado con un anillo de pirazina. Los derivados de quinoxalina son conocidos por sus diversas actividades biológicas, incluidas las propiedades anticancerígenas y antivirales.
La singularidad de la 7-Hidroxipirido[2,3-b]pirazina radica en su estructura anular específica y la presencia del grupo hidroxilo, que confiere propiedades electrónicas y químicas distintas, lo que la convierte en un andamiaje versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C7H5N3O |
|---|---|
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
pyrido[2,3-b]pyrazin-7-ol |
InChI |
InChI=1S/C7H5N3O/c11-5-3-6-7(10-4-5)9-2-1-8-6/h1-4,11H |
Clave InChI |
TXWZVJRZJOYNRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=N1)C=C(C=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12106187.png)








